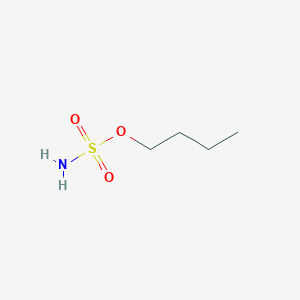
Butyl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl sulfamate is an organosulfur compound with the chemical formula C4H11NO3S. It is a derivative of sulfamic acid where the hydrogen atom is replaced by a butyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl sulfamate can be synthesized through the reaction of butylamine with sulfamic acid. The reaction typically involves heating the mixture to facilitate the formation of the sulfamate ester. The general reaction is as follows:
C4H9NH2 + H2NSO3H → C4H11NO3S + H2O
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process where butylamine and sulfamic acid are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl sulfonate.
Reduction: It can be reduced to butylamine and sulfamic acid.
Substitution: It can undergo nucleophilic substitution reactions where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products
Oxidation: Butyl sulfonate.
Reduction: Butylamine and sulfamic acid.
Substitution: Various substituted butyl derivatives.
Applications De Recherche Scientifique
Butyl sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butyl sulfamate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfamate group can also participate in hydrogen bonding and electrostatic interactions, which contribute to its inhibitory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl sulfamate
- Ethyl sulfamate
- Propyl sulfamate
Uniqueness
Butyl sulfamate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl sulfamates. This longer chain can influence its solubility, reactivity, and interaction with molecular targets, making it more suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
81851-30-1 |
|---|---|
Formule moléculaire |
C4H11NO3S |
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
butyl sulfamate |
InChI |
InChI=1S/C4H11NO3S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) |
Clé InChI |
BZTLBVUBTRSJCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



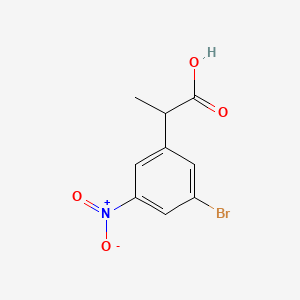



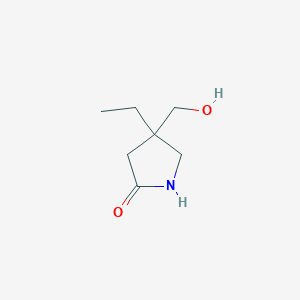
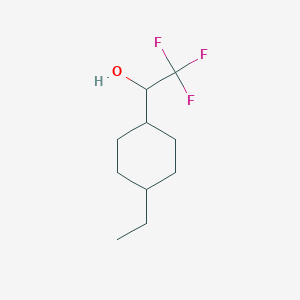
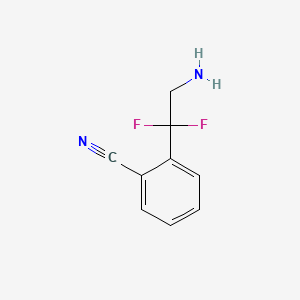
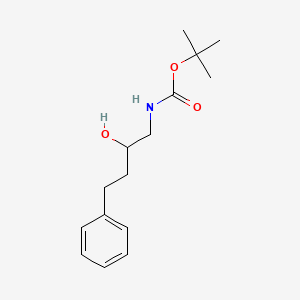


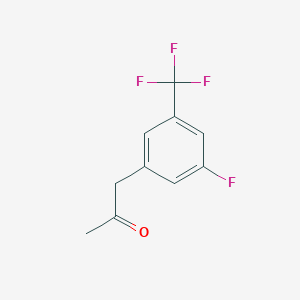
![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)

